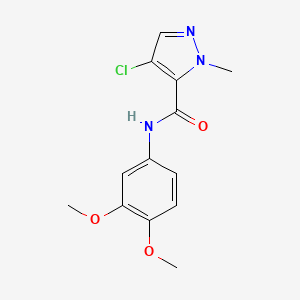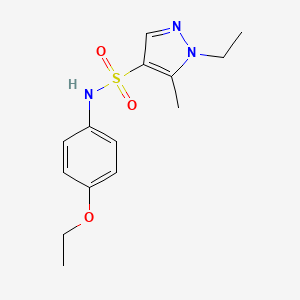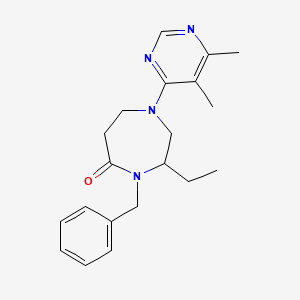![molecular formula C18H22N2O4 B5341909 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxyphenyl)urea](/img/structure/B5341909.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxyphenyl)urea, commonly known as DMPEU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DMPEU is a urea derivative that has been synthesized through various methods and has shown promising results in scientific research applications.
作用機序
The exact mechanism of action of DMPEU is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. DMPEU has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), a signaling pathway involved in cell growth and survival.
Biochemical and Physiological Effects:
DMPEU has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. DMPEU has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in vitro. In addition, DMPEU has been shown to reduce neuropathic pain in animal models.
実験室実験の利点と制限
DMPEU has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. DMPEU has also shown promising results in various scientific research applications, making it a potential candidate for further study. However, DMPEU also has some limitations. It has not been extensively studied in vivo, and its potential side effects and toxicity are not fully understood. Further research is needed to determine the safety and efficacy of DMPEU in humans.
将来の方向性
There are several future directions for DMPEU research. One direction is to further study its anti-inflammatory and anti-tumor effects in vivo. Another direction is to investigate its potential use in the treatment of neuropathic pain. Additionally, the development of DMPEU analogs with improved pharmacological properties could lead to the discovery of new therapeutic agents. Finally, the study of the structure-activity relationship of DMPEU could provide insights into its mechanism of action and help to optimize its pharmacological properties.
Conclusion:
In conclusion, DMPEU is a synthetic compound that has shown promising results in various scientific research applications. It has potential therapeutic properties in the treatment of inflammation, cancer, and neuropathic pain. The synthesis of DMPEU is a complex process that requires precise control of reaction conditions and purification steps. DMPEU has several advantages for lab experiments, but its potential side effects and toxicity are not fully understood. Further research is needed to determine the safety and efficacy of DMPEU in humans.
合成法
DMPEU can be synthesized through various methods, including the reaction of 3,4-dimethoxyphenylacetic acid with 3-methoxyaniline and the subsequent conversion of the resulting intermediate to DMPEU. Another method involves the reaction of 3,4-dimethoxyphenylacetic acid with 3-methoxyphenyl isocyanate to form DMPEU. The synthesis of DMPEU is a complex process that requires precise control of reaction conditions and purification steps to obtain a high yield of pure product.
科学的研究の応用
DMPEU has shown potential therapeutic properties in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and analgesic effects. DMPEU has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the proliferation of cancer cells. It has also been studied for its potential use in the treatment of neuropathic pain.
特性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-22-15-6-4-5-14(12-15)20-18(21)19-10-9-13-7-8-16(23-2)17(11-13)24-3/h4-8,11-12H,9-10H2,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWIXFDAXGNLBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-cyclopentylpropanoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B5341829.png)
![1-[(2S)-2-aminobutanoyl]-4-(4-fluoro-2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5341836.png)
![4-(benzylthio)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5341843.png)
![2-(3-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}phenyl)ethanamine](/img/structure/B5341848.png)
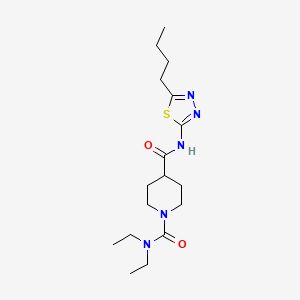
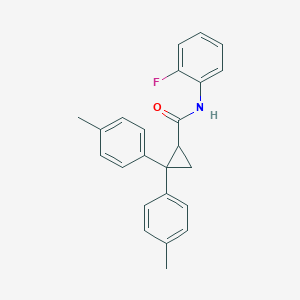
![N-(3-hydroxypropyl)-N-isopropyl-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5341862.png)
![N-(3-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5341872.png)
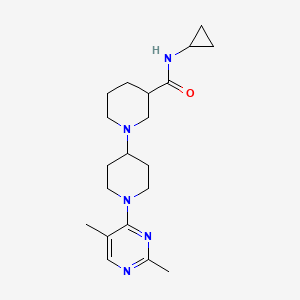
![3-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5341890.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5341894.png)
